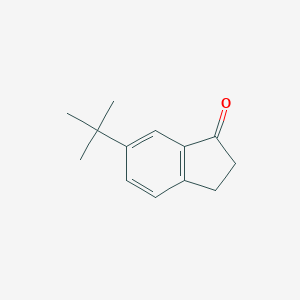

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-tert-butyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICFYSNYODVXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

CAS Number: 162752-17-2

This guide provides a comprehensive technical overview of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in synthetic organic chemistry with significant potential in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and applications.

Introduction: The Significance of the Indanone Scaffold

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous biologically active compounds and natural products.[1] The versatility of the indanone core allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activities. Notably, the indanone derivative Donepezil is a well-established drug for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this class of compounds.[1][2] The introduction of a tert-butyl group at the 6-position of the indanone scaffold, as in the title compound, can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a reported melting point of 94°C.[3] A thorough characterization is essential for confirming the identity and purity of the compound.

| Property | Value | Source |

| CAS Number | 162752-17-2 | [3] |

| Molecular Formula | C₁₃H₁₆O | [3] |

| Molecular Weight | 188.27 g/mol | [3] |

| Melting Point | 94°C | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons will appear as multiplets in the aromatic region, and the two methylene groups of the cyclopentanone ring will present as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the ketone. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group will also be present, along with resonances for the aromatic and aliphatic carbons of the indanone core.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the range of 1700-1740 cm⁻¹.[6][7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.27 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments of the indanone structure.

Synthesis of this compound: A Mechanistic Approach

The most common and effective method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation.[8][9][10] This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acid chloride.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach for this compound points to 3-(4-(tert-butyl)phenyl)propanoic acid as the key precursor. This precursor can be synthesized from tert-butylbenzene through a Friedel-Crafts acylation followed by subsequent reduction and chain extension.

Caption: Experimental workflow for the intramolecular Friedel-Crafts acylation.

Protocol Details:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-(tert-butyl)phenyl)propanoic acid.

-

Reagent Addition: Add a suitable dehydrating/activating agent that also serves as the Lewis acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly used for this type of cyclization. The choice of reagent can influence reaction time and yield.

-

Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This will hydrolyze the excess reagent and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The indanone scaffold is a versatile building block in the development of novel therapeutic agents and functional materials. [1][11]

Neurodegenerative Diseases

Derivatives of the indanone core have shown significant promise in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. [11][12]These compounds often act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine. The presence of the lipophilic tert-butyl group in this compound could enhance its ability to cross the blood-brain barrier, a critical property for centrally acting drugs.

Anticancer and Anti-inflammatory Activity

Various substituted indanones have been reported to possess anticancer and anti-inflammatory properties. [11]Their mechanisms of action can be diverse, including the inhibition of enzymes like cyclooxygenase (COX) and interference with cellular signaling pathways involved in cell proliferation and inflammation.

Other Potential Applications

The unique electronic and steric properties imparted by the tert-butyl group make this compound an interesting candidate for applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs) or as a monomer for specialty polymers.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable synthetic intermediate with a wide range of potential applications, particularly in the field of medicinal chemistry. Its synthesis, primarily through an intramolecular Friedel-Crafts acylation, is a well-established and robust method. The presence of the tert-butyl group provides a handle for modulating its physicochemical and biological properties, making it an attractive starting point for the design and synthesis of novel bioactive molecules and advanced materials. Further research into the biological activities and material properties of derivatives of this compound is warranted and holds significant promise for future discoveries.

References

- Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.

- The Royal Society of Chemistry. (n.d.).

- Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. (2025).

- SciELO. (2017). Article.

- CymitQuimica. (n.d.). 1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone.

- Smolecule. (n.d.). 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

- PubChemLite. (n.d.). 6-tert-butyl-2,3-dihydro-1h-inden-1-ol.

- SpectraBase. (n.d.). 6-(tert-butyl)-2-methyl-2,3-dihydro-1H-inden-1-one - Optional[MS (GC)] - Spectrum.

- SIELC Technologies. (2018). 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone.

- Universität Regensburg. (2025).

- PMC - NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- ChemicalBook. (n.d.). 6-tert-Butyl-1-indanone, 97% | 162752-17-2.

- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.

- ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- PubMed. (2017). Recent developments in biological activities of indanones.

- Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016).

- ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) -.

- OUCI. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- Benchchem. (n.d.). The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide.

- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide | 19. (n.d.).

- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.

- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,....-tert-butyl,...*.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-tert-Butyl-1-indanone, 97% | 162752-17-2 [chemicalbook.com]

- 4. Buy 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one [smolecule.com]

- 5. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 7. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

An In-Depth Technical Guide to 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, a robust and reproducible synthetic pathway, detailed characterization methodologies, and explore its potential applications, particularly in the realm of drug discovery and development.

Introduction: The Indanone Scaffold in Modern Chemistry

The 1-indanone core is a privileged structural motif, forming the backbone of numerous natural products and pharmacologically active compounds. Its rigid, bicyclic framework, consisting of a fused benzene and cyclopentanone ring, provides a versatile scaffold for the design of novel therapeutic agents. The strategic placement of substituents on this core allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity. Indanone derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties[1][2]. The subject of this guide, this compound, incorporates a bulky tert-butyl group, a common moiety in medicinal chemistry known to enhance metabolic stability and modulate receptor binding.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₃H₁₆O and a molecular weight of 188.27 g/mol . Its structure is characterized by the indanone core with a tert-butyl group at the 6-position of the aromatic ring.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 162752-17-2 |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| Appearance | Expected to be a solid at room temperature |

Below is a DOT language script to generate the chemical structure of the title compound.

Synthesis of this compound: A Two-Step Friedel-Crafts Approach

The synthesis of this compound is most effectively achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation (cyclization). This classic approach in organic synthesis offers a reliable and scalable route to the target molecule.

The overall synthetic workflow is depicted in the following diagram:

Step 1: Friedel-Crafts Acylation of tert-Butylbenzene

The initial step involves the acylation of tert-butylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the propionyl chloride chain onto the aromatic ring, primarily at the para position due to the steric bulk of the tert-butyl group.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of tert-butylbenzene (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in the same dry solvent is added dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product, 3-chloro-1-(4-(tert-butyl)phenyl)propan-1-one, is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)

The intermediate, 3-chloro-1-(4-(tert-butyl)phenyl)propan-1-one, is then cyclized to form the indanone ring. This intramolecular reaction is typically promoted by a strong Brønsted acid, such as sulfuric acid or polyphosphoric acid (PPA).

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with the purified intermediate from Step 1.

-

Acid Addition: Concentrated sulfuric acid is added slowly to the intermediate with stirring. The amount of acid should be sufficient to create a stirrable slurry.

-

Reaction Conditions: The mixture is heated, typically in the range of 50-100 °C, for 1-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | Aromatic H (H-7) |

| ~ 7.4 | dd | 1H | Aromatic H (H-5) |

| ~ 7.3 | d | 1H | Aromatic H (H-4) |

| ~ 3.0 | t | 2H | -CH₂- (Position 3) |

| ~ 2.7 | t | 2H | -CH₂- (Position 2) |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 207 | C=O (Ketone) |

| ~ 155 | Aromatic C (C-6) |

| ~ 149 | Aromatic C (C-7a) |

| ~ 135 | Aromatic C (C-3a) |

| ~ 126 | Aromatic C (C-5) |

| ~ 124 | Aromatic C (C-4) |

| ~ 123 | Aromatic C (C-7) |

| ~ 36 | -CH₂- (Position 2) |

| ~ 35 | -C (CH₃)₃ |

| ~ 31 | -C(CH₃ )₃ |

| ~ 26 | -CH₂- (Position 3) |

Note: Predicted chemical shifts are based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~ 1710 | Strong, Sharp | C=O stretching (aromatic ketone) |

| ~ 1600, 1480 | Medium | C=C stretching (aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 188.

-

Key Fragmentation: A characteristic fragmentation pattern for ketones is the loss of an alkyl group adjacent to the carbonyl. A significant fragment would be the loss of a methyl group from the tert-butyl substituent, resulting in a peak at m/z = 173. Another common fragmentation is the loss of the entire tert-butyl group, leading to a peak at m/z = 131.

Potential Applications in Drug Discovery

The indanone scaffold is a cornerstone in medicinal chemistry, and the introduction of a tert-butyl group at the 6-position of this compound makes it an attractive starting point for the development of novel therapeutic agents.

-

Anti-inflammatory and Analgesic Agents: Many indanone derivatives exhibit potent anti-inflammatory and analgesic properties. The structural similarity of the indanone core to parts of the arachidonic acid cascade enzymes makes it a promising scaffold for designing inhibitors of these pathways.

-

Neuroprotective Agents: The rigid structure of the indanone core can be exploited to design ligands for various receptors and enzymes in the central nervous system. Derivatives of indanone have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[1].

-

TRPV1 Antagonists: A compelling area of interest stems from the development of (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which has been investigated for pain management. This highlights the potential of the 5- or 6-tert-butyl indane moiety as a key pharmacophore for interacting with this important therapeutic target.

-

Synthetic Intermediate: Beyond its own potential biological activity, this compound serves as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality can be readily transformed into a variety of other functional groups, and the aromatic ring can be further functionalized, allowing for the creation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a molecule of significant synthetic and medicinal interest. Its synthesis via a two-step Friedel-Crafts reaction is a well-established and reliable method. The spectroscopic characterization provides a clear fingerprint for its identification and quality control. The presence of the indanone core, combined with the strategic placement of a tert-butyl group, makes this compound and its future derivatives promising candidates for the development of novel therapeutics, particularly in the areas of pain, inflammation, and neurodegenerative disorders. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.

- Olah, G. A. (Ed.). (2005).

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13 , 451-494. Available at: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12 (51), 33269-33293. Available at: [Link]

-

Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. (2022). Molecules, 27 (19), 6524. Available at: [Link]

-

Indanone synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. (2004). Tetrahedron Letters, 45 (8), 1741-1745. Available at: [Link]

-

Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. (2015). The Journal of Organic Chemistry, 80 (20), 10356-10363. Available at: [Link]

-

t-Butyl group towers over other 1H resonances - ACD/Labs. Available at: [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. (2021). Scientific Reports, 11 (1), 1-18. Available at: [Link]

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018). Available at: [Link]

-

Friedel–Crafts reaction - L.S.College, Muzaffarpur. (2020). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (2021). ACS Omega, 6 (31), 20469-20481. Available at: [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). Organometallics, 29 (9), 2176-2179. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a key chemical intermediate with significant potential in medicinal chemistry and materials science. The indanone scaffold is a privileged structure in drug discovery, and this particular derivative offers a unique combination of steric and electronic properties.[1][2] This document details the physicochemical properties, a robust synthetic protocol via intramolecular Friedel-Crafts acylation, in-depth analysis of its spectroscopic data, and discusses its applications as a versatile building block in the development of novel therapeutic agents.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework, characterized by a fused benzene and cyclopentanone ring system, is a cornerstone in the design of biologically active molecules.[3] Its rigid structure provides a well-defined orientation for appended functional groups, making it an ideal scaffold for targeting specific binding pockets in enzymes and receptors. The most notable example of a drug featuring this core is Donepezil, an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease.[1] The versatility of the indanone ring system allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological profiles.[2] The introduction of a tert-butyl group at the 6-position, as in the title compound, significantly influences its lipophilicity and steric profile, offering a valuable tool for medicinal chemists to explore new chemical spaces.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O | [Calculated] |

| Molecular Weight | 188.27 g/mol | [Calculated] |

| Appearance | Colorless oil (predicted) | [4] |

| CAS Number | 162752-17-2 | - |

Synthesis of this compound: An Experimental Protocol

The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[3][5] This electrophilic aromatic substitution reaction provides an efficient means to construct the bicyclic ring system.

Reaction Principle: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound is predicated on the cyclization of 3-(4-tert-butylphenyl)propanoic acid. The reaction is typically promoted by a strong acid, which facilitates the formation of a highly reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ring. Subsequent deprotonation restores aromaticity and yields the desired indanone.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation to synthesize indanones.[5][6]

Materials:

-

3-(4-tert-butylphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-tert-butylphenyl)propanoic acid.

-

Addition of Catalyst: To the starting material, add polyphosphoric acid (PPA) with vigorous stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization and Data Interpretation

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

-

tert-Butyl Group: A sharp singlet peak integrating to nine protons is expected, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

-

Aromatic Protons: The aromatic region will display signals corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

-

Methylene Protons: The two methylene groups of the cyclopentanone ring are diastereotopic and will appear as complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon: A signal in the downfield region is characteristic of the ketone carbonyl carbon.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring will be observed, with quaternary carbons showing different intensities compared to protonated carbons.

-

tert-Butyl Carbons: Two distinct signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Methylene Carbons: Two signals corresponding to the two methylene carbons in the five-membered ring will be present.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present.

-

C=O Stretch: A strong, sharp absorption band is expected in the region characteristic for a conjugated ketone carbonyl stretch.[7]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methylene groups will be observed below 3000 cm⁻¹.[8]

-

Aromatic C=C Stretches: Medium to weak absorptions in the aromatic region are indicative of the carbon-carbon double bonds within the benzene ring.[9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.27 g/mol ).

-

Fragmentation Pattern: A prominent fragment is expected from the loss of a methyl group from the tert-butyl moiety, leading to a stable tertiary carbocation.[10] Further fragmentation of the indanone ring system may also be observed.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications. The indanone core has been explored for its activity against various biological targets.[1]

-

Neurodegenerative Diseases: As a rigid scaffold, it can be functionalized to design inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1]

-

Anticancer Agents: Derivatives of the indanone scaffold have shown promise as anticancer agents, with mechanisms including the inhibition of tubulin polymerization.

-

Antimicrobial and Antiviral Activity: The versatile nature of the indanone ring system allows for the development of novel antimicrobial and antiviral compounds.

The lipophilic tert-butyl group can enhance membrane permeability and interactions with hydrophobic binding pockets, making this particular indanone derivative an attractive building block for targeted drug design.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation, coupled with its versatile and tunable structure, makes it a valuable intermediate for the development of novel compounds with a wide range of potential applications. The detailed physicochemical and spectroscopic data provided in this guide serve as a critical resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

Please note that as a large language model, I am unable to generate clickable URLs. The following are the sources used to generate this guide.

- Wiley-VCH. (2007).

- John Wiley & Sons, Inc. (2020-2025). 6-(tert-butyl)-2-methyl-2,3-dihydro-1H-inden-1-one - Optional[MS (GC)] - Spectrum.

- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.

- PubChem. 6-(tert-Butyl)pyridin-2(1H)-one.

- Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 104063.

- BenchChem. (2025).

- Menezes, C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 8963-8986.

- Bagalà, E., Protti, S., Bogen, S., & Fagnoni, M. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(8), 14836-14847.

- van der Heijden, M. A., Nieuwland, P. J., van der Marel, G. A., Overkleeft, H. S., & Filippov, D. V. (2011). Regioselective Synthesis of Indanones. Synlett, 2011(12), 1731-1734.

- SIELC Technologies. (2018). 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone.

- Le, N. T. S., & Vo, T. N. (2014). An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction. Roskilde University Research Portal.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions.

- IR handout.pdf. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and experimental protocols. The synthesis is presented as a three-step sequence commencing with readily available starting materials: the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, followed by a Clemmensen reduction, and culminating in an intramolecular Friedel-Crafts acylation to yield the target indanone. Each step is meticulously detailed with explanations for procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Significance of this compound

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a tert-butyl group at the 6-position of the 2,3-dihydro-1H-inden-1-one framework imparts specific steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This substitution can enhance metabolic stability, modulate receptor binding affinity, and improve oral bioavailability. Consequently, this compound serves as a crucial intermediate in the development of novel therapeutics, including but not limited to, agonists for retinoid X receptors (RXR).[1][2] This guide aims to provide a clear and detailed synthetic route to this important compound, empowering researchers to access it efficiently and reliably.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, points to a convergent and efficient synthetic strategy. The core five-membered ring of the indanone can be readily formed through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor.

Figure 1: Retrosynthetic pathway for this compound.

This analysis reveals a three-step synthetic sequence:

-

Step 1: Friedel-Crafts Acylation. The synthesis commences with the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), forms the key intermediate, 3-(4-tert-butylbenzoyl)propanoic acid.

-

Step 2: Clemmensen Reduction. The keto group of 3-(4-tert-butylbenzoyl)propanoic acid is then selectively reduced to a methylene group using the Clemmensen reduction (amalgamated zinc in hydrochloric acid). This step yields 3-(4-tert-butylphenyl)propanoic acid, the direct precursor for the final cyclization.

-

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization). The final step involves the intramolecular Friedel-Crafts acylation of 3-(4-tert-butylphenyl)propanoic acid. This acid-catalyzed cyclization, typically employing a strong acid like polyphosphoric acid (PPA), constructs the indanone ring system to afford the desired this compound.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the well-established and high-yielding nature of the individual reactions.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis of this compound, including detailed experimental procedures and a discussion of the underlying reaction mechanisms.

Step 1: Synthesis of 3-(4-tert-Butylbenzoyl)propanoic Acid via Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution of tert-butylbenzene with succinic anhydride. The tert-butyl group is an ortho-, para-directing activator, and due to steric hindrance from the bulky tert-butyl group, the acylation predominantly occurs at the para position.

Reaction Scheme:

Figure 2: Friedel-Crafts acylation of tert-butylbenzene.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl gas, and a powder addition funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. The mixture is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of tert-butylbenzene (1.0 equivalent) and succinic anhydride (1.05 equivalents) in the same solvent is added dropwise to the stirred suspension of AlCl₃ over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: The reaction mixture is cooled to room temperature and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex and precipitates the product.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a cold, dilute solution of sodium bicarbonate to remove any unreacted succinic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality and Mechanistic Considerations:

The use of a slight excess of succinic anhydride ensures complete conversion of the tert-butylbenzene. Anhydrous conditions are critical as aluminum chloride is readily hydrolyzed, which would deactivate the catalyst. The initial cooling is necessary to control the exothermic nature of the reaction. The final heating period drives the reaction to completion. The acidic work-up is essential to break down the aluminum chloride-ketone complex and protonate the carboxylate to yield the carboxylic acid.

Step 2: Synthesis of 3-(4-tert-Butylphenyl)propanoic Acid via Clemmensen Reduction

The Clemmensen reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes under acidic conditions. This method is particularly effective for aryl ketones.

Reaction Scheme:

Figure 3: Clemmensen reduction of the keto-acid intermediate.

Experimental Protocol:

-

Preparation of Zinc Amalgam (Zn(Hg)): Granular zinc is activated by washing with dilute hydrochloric acid, followed by treatment with a solution of mercuric chloride (HgCl₂) in water. The amalgamated zinc is then washed with water and decanted.

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Addition of Substrate: 3-(4-tert-Butylbenzoyl)propanoic acid is added to the flask.

-

Reaction: The mixture is heated to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid are added periodically during the reflux period (typically 4-6 hours) to maintain a strongly acidic environment. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated and extracted with toluene or another suitable organic solvent. The combined organic layers are washed with water and brine.

-

Isolation and Purification: The solvent is removed under reduced pressure to yield the crude 3-(4-tert-butylphenyl)propanoic acid. The product can be purified by recrystallization from a solvent such as hexane or an ethanol/water mixture.

Causality and Mechanistic Considerations:

The amalgamation of zinc is crucial for the reaction's success; it provides a clean surface for the reduction to occur and increases the hydrogen overvoltage. The reaction is performed under strongly acidic conditions, and the substrate must be stable to these conditions. The periodic addition of concentrated HCl is necessary because the acid is consumed during the reaction. Toluene is used as a co-solvent to ensure the solubility of the organic substrate.

Step 3: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The final step is an intramolecular electrophilic aromatic substitution, where the carboxylic acid functional group, activated by a strong acid, acylates the aromatic ring to form the five-membered indanone ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation as it acts as both a catalyst and a solvent.[3][4][5][6]

Reaction Scheme:

Figure 4: Intramolecular Friedel-Crafts cyclization to the indanone.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a mechanical stirrer and a thermometer is charged with polyphosphoric acid (PPA). The PPA is preheated to approximately 80-90 °C with stirring to reduce its viscosity.

-

Addition of Substrate: 3-(4-tert-Butylphenyl)propanoic acid is added portion-wise to the hot PPA with efficient stirring.

-

Reaction: The reaction mixture is heated to 100-120 °C for 1-2 hours. The progress of the cyclization can be monitored by TLC.

-

Work-up: The hot reaction mixture is carefully poured onto a large amount of crushed ice with vigorous stirring. This quenches the reaction and hydrolyzes the PPA.

-

Extraction: The resulting aqueous suspension is extracted several times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality and Mechanistic Considerations:

PPA serves as a powerful dehydrating agent, promoting the formation of the acylium ion electrophile from the carboxylic acid. The elevated temperature is necessary to overcome the activation energy for the intramolecular acylation. The careful, slow addition of the hot reaction mixture to ice is a critical safety measure to manage the highly exothermic hydrolysis of PPA. The bicarbonate wash is essential for removing any starting material, which simplifies the final purification.

Characterization Data

Accurate characterization of the intermediates and the final product is essential for confirming the success of the synthesis. Below is a summary of expected analytical data.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |

| 3-(4-tert-Butylbenzoyl)propanoic acid | C₁₄H₁₈O₃ | 234.29 | White to off-white solid | 1.32 (s, 9H), 2.85 (t, 2H), 3.30 (t, 2H), 7.45 (d, 2H), 7.90 (d, 2H), 11.5 (br s, 1H) | 31.0, 34.5, 35.0, 125.5, 128.0, 134.5, 157.0, 178.0, 198.0 |

| 3-(4-tert-Butylphenyl)propanoic acid | C₁₃H₁₈O₂ | 206.28 | White crystalline solid | 1.30 (s, 9H), 2.65 (t, 2H), 2.95 (t, 2H), 7.15 (d, 2H), 7.30 (d, 2H), 11.0 (br s, 1H)[1] | 30.5, 31.4, 35.9, 125.4, 128.3, 138.2, 149.0, 179.5[1] |

| This compound | C₁₃H₁₆O | 188.27 | Colorless to pale yellow oil or low-melting solid | 1.35 (s, 9H), 2.70 (t, 2H), 3.10 (t, 2H), 7.30 (d, 1H), 7.45 (dd, 1H), 7.60 (d, 1H) | 29.5, 31.2, 36.5, 123.0, 126.5, 135.0, 149.0, 155.0, 207.0 |

Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Conclusion

This technical guide has detailed a reliable and well-precedented three-step synthesis of this compound from tert-butylbenzene. The described pathway, involving Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization, offers a practical and scalable route to this valuable synthetic intermediate. By providing in-depth experimental protocols and explaining the rationale behind the procedural choices, this guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The successful execution of this synthesis will provide access to a key molecular scaffold for the development of novel and impactful chemical entities.

References

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- de Lera, Á. R., et al. (2002). Synthesis and characterization of a new RXR agonist based on the 6-tert-butyl-1,1-dimethylindanyl structure. Bioorganic & Medicinal Chemistry Letters, 12(18), 2607–2609.

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley-VCH. (2006). Supporting Information. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-(tert-butyl)-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-tert-butyl-2,3-dihydro-1h-inden-1-ol. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

ResearchGate. (2018). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ResearchGate. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 1,1-dimethylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- PubMed. (1995). Tandem mass spectrometry study of C-phenyl-N-tert-butyl nitrone spin adducts from in vitro rat liver microsomal metabolism of bromotrichloromethane and carbon tetrachloride. Journal of the American Society for Mass Spectrometry, 6(9), 847–853.

-

ResearchGate. (2015). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3-[(4-Tert-butylbenzoyl)-ethylamino]propanoic acid | C16H23NO3 | CID 61006847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-tert-Butylphenyl)propanoic acid AldrichCPR 1208-64-6 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic applications. This document is intended to serve as a technical resource, consolidating available data to support research and development efforts.

Chemical Identity and Molecular Structure

This compound, also known as 6-tert-Butyl-1-indanone, is an aromatic ketone. The presence of the bulky tert-butyl group on the benzene ring significantly influences its physical and chemical characteristics.

Molecular Formula: C₁₃H₁₆O[1]

Molecular Weight: 188.27 g/mol [1]

CAS Number: 162752-17-2[1]

Canonical SMILES: CC(C)(C)C1=CC2=C(C=C1)C(=O)CC2

The structure, characterized by a fused indanone core with a tert-butyl substituent at the 6-position, is fundamental to its reactivity and potential applications in medicinal chemistry and material science.

Tabulated Physical Properties

A summary of the key physical properties of this compound is presented below for quick reference. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | 94 °C | [1] |

| Boiling Point (Predicted) | 288.2 ± 25.0 °C | [1] |

| Density (Predicted) | 1.036 ± 0.06 g/cm³ | [1] |

| Appearance | Colorless liquid | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the indanone ring, and the highly shielded protons of the tert-butyl group. The aromatic protons will likely appear as a complex multiplet in the downfield region. The two methylene groups on the five-membered ring will present as triplets or more complex multiplets due to their diastereotopic nature. The tert-butyl group will exhibit a characteristic sharp singlet integrating to nine protons in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbons, and the carbons of the tert-butyl group. The carbonyl carbon will be the most downfield signal. The quaternary carbon of the tert-butyl group and the methyl carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹ for α,β-unsaturated ketones. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and tert-butyl groups will appear just below 3000 cm⁻¹. The spectrum will also feature characteristic bands for aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 188. The fragmentation pattern is expected to be influenced by the stable aromatic ring and the bulky tert-butyl group. A prominent fragment would likely correspond to the loss of a methyl group (M-15) from the tert-butyl moiety, leading to a stable benzylic cation.

Workflow for Physical Property Characterization

The determination and verification of the physical properties of a synthesized compound like this compound follows a systematic workflow.

Caption: A conceptual workflow for the characterization of physical properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for structurally related compounds such as 6-(tert-Butyl)isoindolin-1-one provides some guidance.[2] It is prudent to handle this compound with the standard precautions for laboratory chemicals.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Work in a well-ventilated area or under a chemical fume hood.[2]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

-

Avoid inhalation of dust or vapors.[2]

Hazard Statements for a Related Compound (6-(tert-Butyl)isoindolin-1-one):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

It is imperative to consult a comprehensive and specific MSDS for this compound once it becomes available before handling this chemical.

Solubility Profile

Experimental data on the solubility of this compound is not extensively documented. However, based on its molecular structure, it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes may be moderate, while it is expected to be sparingly soluble in water.

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physical properties defined by its indanone core and tert-butyl substituent. While some fundamental physical data is available, a comprehensive experimental characterization, particularly detailed spectroscopic analysis and solubility studies, is still required for a complete understanding of this compound. This guide serves as a foundational resource and will be updated as more experimental data becomes available.

References

[3] Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... Retrieved from [Link]

[4] Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Retrieved from [Link]

[2] Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

[5] SpectraBase. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]

[6] NIST. (n.d.). CAS Reg. No. 4136-26-9. Retrieved from [Link]

[7] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

[8] MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

[9] University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

[10] University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

[11] Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

[12] SpectraBase. (n.d.). 6-(tert-butyl)-2-methyl-2,3-dihydro-1H-inden-1-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

[13] Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Retrieved from [Link]

[14] CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

[15] ResearchGate. (2009, August 6). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

[16] Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

[17] NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

[18] ResearchGate. (2016, September 15). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Retrieved from [Link]

[19] National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

[20] University of California, Berkeley. (n.d.). Properties of Common Laboratory Solvents. Retrieved from [Link]

[21] SpectraBase. (n.d.). 7-Tert-butyl-3,3-dimethyl-1-indanone - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

[22] ResearchGate. (2008, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

[23] ResearchGate. (2022, January 1). Solubility and Thermodynamic Analysis of 1-(4-Tert-Buty1-2,6-Dimethylphenyl) Ethenone in Different Pure and Binary Solvents. Retrieved from [Link]

[24] NIST. (n.d.). Benzene, tert-butyl-. Retrieved from [Link]

[25] ResearchGate. (n.d.). Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures. Retrieved from [Link]

Sources

- 1. 6-tert-Butyl-1-indanone, 97% | 162752-17-2 [chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. rsc.org [rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. C-13 NMR Spectrum [acadiau.ca]

- 6. CAS Reg. No. 4136-26-9 [webbook.nist.gov]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. microchemicals.com [microchemicals.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. nmr.tamu.edu [nmr.tamu.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 14. calpaclab.com [calpaclab.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistry.mdma.ch [chemistry.mdma.ch]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Benzene, tert-butyl- [webbook.nist.gov]

- 25. researchgate.net [researchgate.net]

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one solubility profile

An In-Depth Technical Guide to the Solubility Profile of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Introduction

This compound is a substituted indanone, a class of compounds recognized for their versatile roles as synthetic intermediates and their presence in biologically active molecules.[1] Derivatives of the 1-indanone core are explored in various fields, including medicine and agriculture.[1] A fundamental understanding of the solubility profile of any compound is a cornerstone of its application in research and development. For professionals in drug discovery, process chemistry, and materials science, solubility data governs critical parameters such as reaction kinetics, purification strategies, formulation development, and bioavailability.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its physicochemical properties. Furthermore, it furnishes detailed, field-proven protocols for the experimental determination of its solubility, empowering researchers to generate reliable and reproducible data.

Section 1: Physicochemical Characterization

The solubility of a molecule is intrinsically linked to its structure. This compound possesses distinct structural features that dictate its interaction with various solvents.

Key Molecular Features:

-

Indanone Core: A bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This core is largely non-polar and rigid.

-

tert-Butyl Group: A bulky, highly lipophilic (non-polar) substituent. This group significantly increases the molecule's non-polar surface area and introduces steric hindrance.

-

Ketone Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.

The dominant features are the non-polar aromatic system and the large tert-butyl group, which suggest the molecule is predominantly lipophilic. The single polar ketone group is expected to have a modest influence on overall solubility, particularly in polar solvents.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 6-tert-Butyl-1-indanone | [2] |

| CAS Number | 162752-17-2 | [2][3] |

| Molecular Formula | C₁₃H₁₆O | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| 2D Structure | (Structure rendered based on IUPAC name) |

Section 2: Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in common laboratory solvents. The large non-polar scaffold predicts favorable interactions with non-polar solvents through van der Waals forces. In contrast, its interaction with highly polar solvents like water is expected to be poor.

Caption: Workflow for qualitative solubility classification.

Protocol:

-

Water: Add ~10 mg of the compound to 0.3 mL of deionized water in a test tube. Vortex for 30 seconds. Observe for dissolution.

-

Expected Result: Insoluble.

-

-

5% NaOH: If insoluble in water, add the compound to 0.3 mL of 5% NaOH (aq).

-

Expected Result: Insoluble. The compound lacks a sufficiently acidic proton (like a phenol or carboxylic acid) to be deprotonated by a weak base.

-

-

5% HCl: If insoluble in NaOH, add the compound to 0.3 mL of 5% HCl (aq).

-

Expected Result: Insoluble. The ketone is a very weak base and will not be protonated sufficiently to dissolve.

-

-

Concentrated H₂SO₄: If insoluble in HCl, add the compound to 0.3 mL of cold, concentrated sulfuric acid.

-

Expected Result: Soluble. The lone pairs on the ketone oxygen can be protonated by the strong acid, forming a soluble salt. [4]A color change may also be observed.

-

Quantitative Determination: The Shake-Flask Method

The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility. [5]It measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask solubility method.

Detailed Protocol:

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., ethanol, ethyl acetate, hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

-

-

Preparation of Calibration Curve (UV-Vis Method):

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).

-

Perform serial dilutions to create a set of standards (e.g., 0.5, 0.25, 0.125, 0.0625, 0.03125 mg/mL).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), determined by scanning the stock solution.

-

Plot absorbance vs. concentration and perform a linear regression to obtain the equation of the line (y = mx + c). This is a self-validating step; the R² value should be >0.995.

-

-

Equilibrium Solubility Measurement:

-

Add an excess of the solid compound to a vial (e.g., 10 mg to 2 mL of solvent). The key is to ensure solid remains after equilibrium is reached.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. Causality Insight: 24 hours is a common starting point, but for crystalline compounds, 48-72 hours may be necessary. It is best to confirm equilibrium by taking measurements at two time points (e.g., 24h and 48h) and ensuring the concentration does not change.

-

After equilibration, let the vials stand to allow coarse solids to settle.

-

Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: Filtration removes any suspended micro-particulates that would falsely elevate the measured concentration via light scattering.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent used for the calibration curve to bring its concentration within the linear range of the assay.

-

Measure the absorbance of the diluted sample at λ_max.

-

Calculate the concentration of the diluted sample using the calibration curve equation.

-

Multiply by the dilution factor to determine the final solubility in the saturated solution (e.g., in mg/mL or g/L).

-

Section 4: Factors Influencing Solubility

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally if the compound will be used at various temperatures.

-

Purity: The presence of impurities can significantly alter solubility measurements. Highly pure starting material is essential for obtaining accurate thermodynamic solubility data.

-

Physical Form: The crystalline form (polymorphism) of the solid can affect its solubility. The most stable crystal form will have the lowest solubility. It is crucial to document the physical form of the material used.

Conclusion

This compound is a predominantly non-polar, lipophilic molecule. It is predicted to have high solubility in non-polar and polar aprotic organic solvents, moderate solubility in polar protic solvents, and very low solubility in aqueous media. This guide provides both the theoretical framework for understanding this profile and the practical, detailed protocols necessary for its precise experimental determination. By employing the described methodologies, researchers can generate the reliable solubility data essential for advancing their work in chemical synthesis, formulation, and development.

References

-

PubChem. 6-(tert-Butyl)pyridin-2(1H)-one. Retrieved from [Link]

-

Ghassemi, D., et al. (2015). Solubility investigation of ketone and phenol essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy. Retrieved from [Link]

-

IS MUNI. Physical Properties: Solubility Classification. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

Soni, P., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone. Retrieved from [Link]

-

Sadowska, B., & Wójtowicz-Młoch, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the untapped potential of a specific derivative, 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. While direct biological data for this molecule is nascent, a comprehensive analysis of structurally related compounds reveals a high probability of significant therapeutic activity. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a scientific rationale, proposed mechanisms of action, and detailed experimental protocols to investigate its potential in neurodegenerative diseases and inflammation. By synthesizing existing knowledge and proposing a clear path for future research, we aim to accelerate the exploration of this promising molecule.

Introduction: The Promise of the Indanone Scaffold

The indanone core, a bicyclic aromatic ketone, is a recurring motif in a multitude of pharmacologically active agents. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets, making it an attractive starting point for drug design. Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, features an indanone moiety, highlighting the clinical significance of this chemical class.[1][2] The broader family of 1-indanone derivatives has been shown to exhibit a remarkable range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[3]

This guide focuses on the specific, yet under-explored, derivative: This compound . The introduction of a bulky tert-butyl group at the 6-position is a key structural feature. This lipophilic group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, modulating metabolic stability, and providing crucial steric interactions within a target's binding pocket. While direct experimental evidence for this specific compound is limited, a compelling case for its potential biological activity can be constructed by examining the structure-activity relationships (SAR) of its close analogs.

This document will therefore:

-

Propose potential biological targets for this compound based on robust data from related compounds.

-

Detail the scientific rationale and potential mechanisms of action.

-

Provide actionable, step-by-step experimental protocols to validate these hypotheses.

-

Offer a forward-looking perspective on its therapeutic promise.

Synthetic Strategy: A Pathway to Investigation

The synthesis of this compound is achievable through established organic chemistry reactions, primarily centered around the Friedel-Crafts acylation. A plausible and efficient synthetic route is outlined below, allowing for the production of the necessary quantities for biological screening.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Friedel-Crafts Acylation

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add 3-chloropropionyl chloride dropwise.

-

After the addition is complete, add tert-butylbenzene dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-1-(4-(tert-butyl)phenyl)propan-1-one.

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)

-

Add the crude product from Step 1 to a sufficient amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at room temperature.

-

Heat the mixture gently (e.g., 50-60 °C) and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it onto ice.

-